

Application Notes and Protocols: 2-Methoxy-5-(trifluoromethyl)benzonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethyl)benzonitrile

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Introduction

2-Methoxy-5-(trifluoromethyl)benzonitrile is a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a methoxy group, a nitrile functionality, and a trifluoromethyl group, offers multiple avenues for synthetic elaboration. The presence of the trifluoromethyl moiety is particularly noteworthy, as it can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.^[1] This document provides detailed application notes and experimental protocols for the utilization of **2-Methoxy-5-(trifluoromethyl)benzonitrile** in the synthesis of biologically active molecules, including a clinical trial candidate for asthma and precursors to potential anticancer and antiparasitic agents.

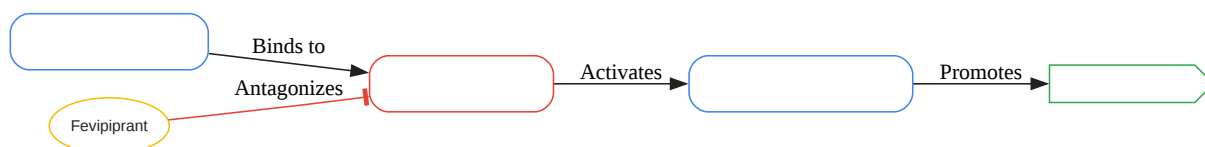
Application 1: Synthesis of a Key Intermediate for the DP2 Receptor Antagonist Fevipiprant

Fevipiprant (NVP-QAW039) is a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2), which was under investigation for the treatment of asthma.^{[2][3]} A key intermediate in the synthesis of Fevipiprant is 1-(bromomethyl)-4-(methylsulfonyl)-2-

(trifluoromethyl)benzene. A plausible synthetic route to this intermediate starting from **2-Methoxy-5-(trifluoromethyl)benzonitrile** is outlined below.

Signaling Pathway: DP2 Receptor Antagonism

Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, acting through the DP2 receptor (also known as CRTh2) on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. Activation of the DP2 receptor by PGD2 leads to the recruitment and activation of these cells, driving the inflammatory cascade characteristic of asthma. Fevipiprant, by blocking the DP2 receptor, inhibits these downstream effects, thereby reducing airway inflammation.



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DP2 Receptor Signaling Pathway and Fevipiprant Inhibition.

Proposed Synthetic Workflow

The conversion of **2-Methoxy-5-(trifluoromethyl)benzonitrile** to the Fevipiprant intermediate involves a three-stage synthetic sequence.



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Synthetic workflow for the Fevipiprant intermediate.

Experimental Protocols

Stage 1: Nitrile Reduction and Demethylation to 4-Methyl-3-(trifluoromethyl)phenol

This stage involves the reduction of the nitrile group to a methyl group and the cleavage of the methoxy ether.

- Step 1.1: Reduction of the Nitrile Group.
 - Reagents: **2-Methoxy-5-(trifluoromethyl)benzonitrile**, Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene), and a suitable work-up reagent (e.g., methanol, followed by aqueous acid).
 - Protocol: To a solution of **2-Methoxy-5-(trifluoromethyl)benzonitrile** (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add DIBAL-H (2.0-2.5 eq) dropwise. Stir the reaction mixture at this temperature for 2-3 hours. Quench the reaction by the slow addition of methanol, followed by water and 1 M HCl. Allow the mixture to warm to room temperature and stir until two clear layers are formed. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. The crude aldehyde is then subjected to a Wolff-Kishner or Clemmensen reduction to afford 2-methoxy-5-(trifluoromethyl)toluene.
- Step 1.2: Demethylation of the Methoxy Group.
 - Reagents: 2-Methoxy-5-(trifluoromethyl)toluene, Boron tribromide (BBr₃) solution in dichloromethane (DCM).
 - Protocol: Dissolve 2-Methoxy-5-(trifluoromethyl)toluene (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere. Add a solution of BBr₃ (1.1-1.5 eq) in DCM dropwise. Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to give 4-methyl-3-(trifluoromethyl)phenol.

Stage 2: Sulfonylation to 1-Methoxy-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

- Reagents: 4-Methyl-3-(trifluoromethyl)phenol, Sodium methanethiolate, Copper(I) iodide, an appropriate solvent (e.g., DMF or DMSO), and an oxidizing agent (e.g., m-CPBA or Oxone®).
- Protocol:
 - Step 2.1: Thioether formation: To a solution of 4-methyl-3-(trifluoromethyl)phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium methanethiolate (1.2 eq). Heat the mixture to 80-100 °C for 4-6 hours. Cool the reaction mixture, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thioanisole.
 - Step 2.2: Oxidation to the sulfone: Dissolve the crude thioanisole in a suitable solvent such as DCM or methanol. Cool the solution to 0 °C and add m-CPBA (2.2 eq) or a solution of Oxone® (2.2 eq) in water portion-wise. Stir the reaction at room temperature until complete conversion. Quench the reaction with a solution of sodium thiosulfate. Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield 1-methoxy-4-(methylsulfonyl)-2-(trifluoromethyl)benzene.

Stage 3: Benzylic Bromination

- Reagents: 1-Methoxy-4-(methylsulfonyl)-2-(trifluoromethyl)benzene, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
- Protocol: To a solution of 1-methoxy-4-(methylsulfonyl)-2-(trifluoromethyl)benzene (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under a light source (e.g., a 250W lamp) for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS). Cool the reaction mixture to room temperature and filter off the succinimide. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 1-(bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene.

Quantitative Data for Fevipiprant

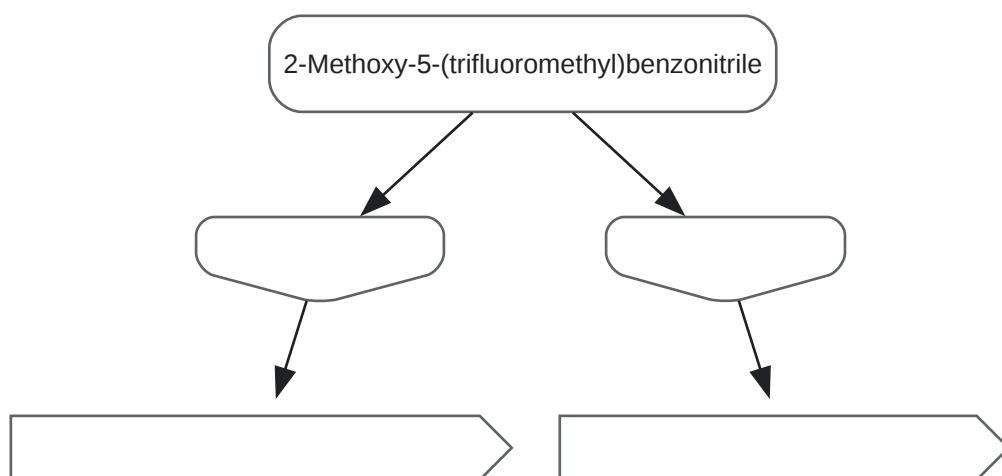
The following table summarizes the in vitro biological activity of Fevipiprant.

Assay	Species	IC ₅₀ (nM)
DP ₂ Receptor Binding ([³ H]PGD ₂)	Human	4.3 ± 0.5
Eosinophil Shape Change	Human	1.9 ± 0.3

Application 2: Precursors for Anticancer and Antiparasitic Agents

2-Methoxy-5-(trifluoromethyl)benzonitrile can be readily converted to key intermediates such as 2-Methoxy-5-(trifluoromethyl)benzamide and 2-Methoxy-5-(trifluoromethyl)aniline, which are precursors to compounds with potential anticancer and antiparasitic activities.

Synthetic Workflow for Precursors



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